5-Formyl-3-methoxyphenylboronic acid
Overview
Description
5-Formyl-3-methoxyphenylboronic acid is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of boronic acids like this compound often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 3-Methoxyphenylboronic acid, which has a linear formula of CH3OC6H4B(OH)2 and a molecular weight of 151.96 .Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Fluorescence Quenching Studies
5-Formyl-3-methoxyphenylboronic acid and related compounds have been studied for their fluorescence quenching properties. For instance, the fluorescence quenching of similar boronic acid derivatives, like 5-chloro-2-methoxyphenylboronic acid, was examined using aniline as a quencher, suggesting potential applications in analytical and sensor technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Antimicrobial Activity
Studies have shown that certain 2-formylphenylboronic acids, which are structurally related to this compound, exhibit antimicrobial properties. For instance, 5-trifluoromethyl-2-formyl phenylboronic acid demonstrated significant antimicrobial action against organisms like Candida albicans and Escherichia coli, suggesting a potential role in developing new antibacterial agents (Adamczyk-Woźniak et al., 2020).
Suzuki-Miyaura Coupling
In the field of organic synthesis, this compound and related compounds are valuable for Suzuki-Miyaura coupling reactions. This method facilitates the synthesis of complex organic molecules, such as 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, showcasing the versatility of boronic acids in synthetic chemistry (Hergert et al., 2018).
Supramolecular Chemistry
Boronic acids, including this compound, are employed in the design and synthesis of supramolecular assemblies. These compounds interact through hydrogen bonding, forming complex structures that have potential applications in material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Potential Oncological Applications
Some studies have explored the antiproliferative potential of phenylboronic acid derivatives, including compounds structurally related to this compound. These compounds have shown promising results as potential anticancer agents, particularly in inducing apoptosis in cancer cells (Psurski et al., 2018).
Mechanism of Action
Target of Action
5-Formyl-3-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known to be key reagents in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction.
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium . This compound, as a boronic acid derivative, plays a crucial role in this transmetalation step.
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a critical pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The use of this compound in this reaction can lead to the synthesis of a wide range of organic compounds. The downstream effects include the creation of new molecules that can be used in various applications, such as drug development and material science.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds with potential applications in various fields.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the effectiveness of this compound in this reaction.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-formyl-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBPIMVLGXGJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275639 | |
Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-09-8 | |
Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Formyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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